3-Hydroxyaspartic acid

Neuroscience NMDA Receptor Stereoselectivity

Procure 3-Hydroxyaspartic acid for targeted neuroscience research. This compound encompasses four stereoisomers with distinct biological activities, including selective inhibition of excitatory amino acid transporters (EAATs) and potent NMDA receptor modulation. Ensure experimental reproducibility by specifying the required isomer. Ideal for studying synaptic plasticity, excitotoxicity, and D-serine regulation. Verify stereochemistry before purchase.

Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
CAS No. 1860-87-3
Cat. No. B167655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyaspartic acid
CAS1860-87-3
Synonyms3-hydroxyaspartic acid
3-hydroxyaspartic acid, (erythro)-isomer
3-hydroxyaspartic acid, (erythro-D)-isomer
3-hydroxyaspartic acid, (erythro-DL)-isomer
3-hydroxyaspartic acid, (erythro-L)-isomer
3-hydroxyaspartic acid, (threo-DL)-isomer
3-hydroxyaspartic acid, (threo-L)-isomer
beta-hydroxyaspartic acid
DL-threo-3-hydroxyaspartic acid
erythro-beta-hydroxyaspartic acid
L-erythro-3-hydroxyaspartate
L-threo-beta-hydroxyaspartic acid
threo-beta-aspartate
threo-hydroxyaspartic acid
threo-THA
Molecular FormulaC4H7NO5
Molecular Weight149.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)N
InChIInChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
InChIKeyYYLQUHNPNCGKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyaspartic Acid (CAS 1860-87-3) for Research: A Stereochemically Defined Amino Acid Tool


3-Hydroxyaspartic acid (CAS 1860-87-3) is a non-proteinogenic, beta-hydroxylated derivative of aspartic acid [1]. It exists as four distinct stereoisomers (two pairs of enantiomers: L-threo, D-threo, L-erythro, D-erythro), each with unique biological activities [2]. This compound is primarily utilized in neuroscience and enzymology research as a tool to probe excitatory amino acid transporters (EAATs), NMDA receptors, and specific PLP-dependent enzymes like serine racemase [3][4]. Its utility hinges on the specific stereochemistry, as different isomers exhibit vastly different pharmacological profiles, making it essential for targeted mechanistic studies.

Why 3-Hydroxyaspartic Acid Stereoisomers Are Not Interchangeable Research Tools


The term "3-Hydroxyaspartic acid" encompasses four stereoisomers that are not functionally interchangeable. Substituting one isomer for another can lead to drastically different, or even opposite, experimental outcomes. For example, while the L-erythro isomer inhibits both EAATs and NMDA receptors, its enantiomer, D-erythro-3-hydroxyaspartate, is a highly potent and selective NMDA receptor agonist with over 100-fold greater potency [1]. Similarly, the L-threo isomer is a well-known EAAT inhibitor, while its D-threo counterpart serves as a substrate for specific dehydratase enzymes [2]. Therefore, procurement based solely on the generic name without specifying the exact stereochemistry (e.g., L-threo, D-erythro) risks acquiring a compound with an entirely different, and potentially confounding, biological activity profile. The following quantitative evidence underscores this critical differentiation.

Quantitative Differentiation of 3-Hydroxyaspartic Acid Stereoisomers: NMDA Receptor and Serine Racemase Activity


D-erythro-3-Hydroxyaspartate vs. L-erythro-3-Hydroxyaspartate: A 100-Fold Difference in NMDA Receptor Agonist Potency

In a direct head-to-head comparison, D-erythro-3-hydroxyaspartate is a highly potent NMDA receptor agonist, exhibiting an EC50 of 320 nM in rat hippocampal neurons. Its enantiomer, L-erythro-3-hydroxyaspartate, is significantly less potent, with an EC50 approximately 100-fold higher [1]. This stark difference in functional activity at a critical CNS receptor makes the choice of isomer paramount for studies of glutamatergic signaling.

Neuroscience NMDA Receptor Stereoselectivity

Differential Selectivity: L-erythro-3-Hydroxyaspartate Inhibits Both EAATs and NMDA Receptors

L-erythro-3-hydroxyaspartate shows activity at both glutamate transporters (EAAT1, 2, and 3) and NMDA receptors at concentrations that also inhibit serine racemase [1]. This is in direct contrast to its enantiomer, D-erythro-3-hydroxyaspartate, which, while also interacting with EAATs, is a much more potent NMDA receptor agonist and does not share the same multi-target profile [1]. This highlights L-erythro-3-hydroxyaspartate as a less selective pharmacological tool, which is a critical consideration for experimental design.

Neuroscience EAAT Inhibitor Selectivity Profile

L-erythro-3-Hydroxyaspartate: A Potent Serine Racemase Inhibitor (Ki = 0.049 mM)

L-erythro-3-hydroxyaspartate has been identified as a potent inhibitor of serine racemase (SR), a PLP-dependent enzyme that produces the neuromodulator D-serine [1]. Its reported Ki value of 0.049 mM makes it one of the most effective SR inhibitors reported [1]. This is a distinct functional property from the threo isomers, which are substrates for different enzymes.

Enzymology Serine Racemase Inhibitor

Validated Application Scenarios for 3-Hydroxyaspartic Acid Stereoisomers


Studying NMDA Receptor-Mediated Neurotransmission

Researchers investigating the specific role of NMDA receptors in synaptic plasticity, excitotoxicity, or neurological disease models should procure D-erythro-3-hydroxyaspartate. Its high potency as an agonist (EC50 = 320 nM) makes it a superior tool for selectively activating NMDA receptors in electrophysiological or cell-based assays [1].

Investigating the D-Serine Pathway and Schizophrenia Models

For studies aimed at modulating D-serine levels via inhibition of serine racemase (SR), L-erythro-3-hydroxyaspartate is the appropriate choice. Its potent SR inhibition (Ki = 0.049 mM) provides a chemical tool to probe the downstream effects on NMDA receptor function in models of schizophrenia and other neuropsychiatric conditions [2].

Probing Excitatory Amino Acid Transporter (EAAT) Function

L-threo-3-hydroxyaspartic acid is a classic, well-characterized, transportable inhibitor for EAATs 1-4. Its use is validated in numerous studies for blocking glutamate uptake and investigating transporter physiology in the central and enteric nervous systems [3]. Procurement of this specific isomer is essential for reproducibility and comparison with the vast body of existing literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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